molecular formula C14H18N2O4 B2358455 N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide CAS No. 313405-81-1

N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide

Cat. No.: B2358455
CAS No.: 313405-81-1
M. Wt: 278.308
InChI Key: VUCOSAVLRFEKJW-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide is an organic compound with the molecular formula C14H18N2O4 It is characterized by the presence of a cyclohexanecarboxamide group attached to a 2-methoxy-5-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide typically involves the reaction of 2-methoxy-5-nitroaniline with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides or amines.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 2-methoxy-5-aminophenylcyclohexanecarboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Cyclohexanecarboxylic acid and 2-methoxy-5-nitroaniline.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)cyclohexanecarboxamide
  • N-(2-nitrophenyl)cyclohexanecarboxamide
  • N-(2-methoxy-5-chlorophenyl)cyclohexanecarboxamide

Uniqueness

N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities compared to similar compounds. The specific arrangement of these groups also influences the compound’s physical properties and interactions with other molecules.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-20-13-8-7-11(16(18)19)9-12(13)15-14(17)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCOSAVLRFEKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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